
2-Bromo-4-isopropoxy-5-methoxybenzaldehyde
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Overview
Description
2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO3. It is a brominated benzaldehyde derivative, characterized by the presence of isopropoxy and methoxy groups on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde typically involves the bromination of 4-isopropoxy-5-methoxybenzaldehyde. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The product is then purified through recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-isopropoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.
Major Products Formed
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-Bromo-4-isopropoxy-5-methoxybenzoic acid.
Reduction: Formation of 2-Bromo-4-isopropoxy-5-methoxybenzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Recent studies have indicated that compounds with similar structural features to 2-bromo-4-isopropoxy-5-methoxybenzaldehyde exhibit significant antitumor properties. For instance, a series of methoxy and bromo-substituted phenyl compounds were synthesized and tested for their cytotoxic effects on human tumor cell lines such as HeLa and MCF7. These compounds demonstrated sub-micromolar cytotoxicity, with the most potent derivatives exhibiting nanomolar antiproliferative potency by disrupting the microtubule network in cells, thereby arresting them at the G2/M phase of the cell cycle .
Organic Synthesis
Synthesis of Intermediates:
The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be synthesized through metal halogen exchange and subsequent formylation processes. The optimized procedures yield high selectivity and efficiency, making it a valuable precursor in pharmaceutical development .
Antioxidant Properties
Research has shown that derivatives of bromophenol compounds, which include this compound, possess significant antioxidant activities. These properties are crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Chemical Industry Applications
As a Building Block:
In the chemical industry, this compound is utilized as a building block for synthesizing more complex molecules. Its bromine and methoxy substituents allow for further functionalization, enabling chemists to create diverse chemical entities for various applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In oxidation and reduction reactions, the aldehyde group undergoes transformation to carboxylic acid or alcohol, respectively. These reactions are facilitated by the presence of suitable reagents and catalysts .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Similar structure but lacks the isopropoxy group.
2-Bromo-4-methylbenzaldehyde: Contains a methyl group instead of the isopropoxy and methoxy groups.
4-Bromo-2,5-dimethoxybenzaldehyde: Contains two methoxy groups instead of one methoxy and one isopropoxy group.
Uniqueness
2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is unique due to the presence of both isopropoxy and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and research applications .
Biological Activity
2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique brominated and methoxy-substituted aromatic structure, is being investigated for its antioxidant, antimicrobial, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.
- Molecular Formula : C11H13BrO3
- Molecular Weight : 285.13 g/mol
- CAS Number : 56517-33-0
- Appearance : White to off-white powder
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Mechanism of Action : The compound demonstrates its antioxidant activity by scavenging free radicals and enhancing the expression of antioxidant enzymes such as TrxR1 and HO-1 in cellular models exposed to oxidative stressors like hydrogen peroxide (H₂O₂) .
- Research Findings : In vitro studies indicate that treatment with this compound significantly reduces reactive oxygen species (ROS) levels in HaCaT keratinocytes, suggesting its protective role against oxidative damage .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties.
- Efficacy Against Pathogens : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents .
- Minimum Inhibitory Concentration (MIC) : Preliminary tests have reported MIC values suggesting moderate to strong bioactivity against certain pathogens, warranting further exploration into its application in treating infections .
Anticancer Activity
The anticancer potential of this compound is another area of active research.
- Cell Viability Studies : In vitro assays using leukemia K562 cells demonstrated that the compound induces apoptosis without affecting cell cycle distribution, indicating a targeted mechanism of action against cancer cells .
- Case Studies : Various derivatives of bromophenol compounds similar to this compound have been reported to inhibit tumor growth and induce cell death in cancer models, suggesting a broader class effect that this compound may share .
Data Tables
Properties
IUPAC Name |
2-bromo-5-methoxy-4-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFFYUCCWAIAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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